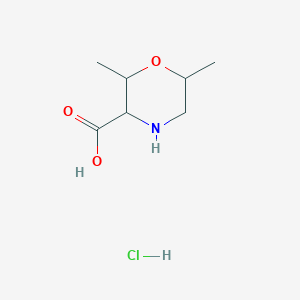

2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride

説明

2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride is a morpholine derivative characterized by a six-membered morpholine ring substituted with two methyl groups at the 2- and 6-positions and a carboxylic acid group at the 3-position, forming a hydrochloride salt. It is primarily used in research settings as a building block for chemical synthesis or pharmacological studies. Key properties include:

- Molecular Formula: C₇H₁₄ClNO₃

- Molecular Weight: 195.64 g/mol

- Purity: ≥95% (as per commercial specifications)

- Storage: Stable at room temperature .

Notably, the compound is distinct from its positional isomer, 6,6-dimethylmorpholine-3-carboxylic acid hydrochloride (CAS 1313277-24-5), which has methyl groups at the 6-positions instead of the 2- and 6-positions .

特性

IUPAC Name |

2,6-dimethylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-4-3-8-6(7(9)10)5(2)11-4;/h4-6,8H,3H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTGJKKHCJXVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C(O1)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of 2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Nucleophiles such as amines or thiols in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

科学的研究の応用

2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

作用機序

The mechanism of action of 2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Morpholine-Based Hydrochlorides

Key Observations :

- Functional Groups : Methyl ester substitution (e.g., in Methyl 3-methylmorpholine-3-carboxylate hydrochloride) introduces ester hydrolysis susceptibility compared to the carboxylic acid group in the target compound .

Hydrochloride Salts of Pharmacologically Active Compounds

Key Observations :

- Structural Diversity : Unlike alkaloid hydrochlorides (e.g., Jatrorrhizine, Berberine), the target compound lacks aromaticity and complex ring systems, limiting direct pharmacological parallels.

- Stability : The target compound’s room-temperature stability contrasts with acid-sensitive hydrochlorides like Nicardipine .

Purity and Production

Research and Application Gaps

- Pharmacological Data: Limited evidence exists for the biological activity of 2,6-dimethylmorpholine-3-carboxylic acid hydrochloride. In contrast, structurally dissimilar hydrochlorides (e.g., Berberine, Raloxifene) have well-documented roles as enzyme inhibitors or therapeutics .

生物活性

2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride (CAS No. 1909305-55-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure

The compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 3 position. The hydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for biological studies.

Biological Activity Overview

2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits potential against multiple bacterial strains.

- Antiviral Properties : Shows promise in inhibiting viral replication.

- Enzyme Inhibition : Acts on specific enzymes, affecting various biochemical pathways.

The biological activity of 2,6-dimethylmorpholine-3-carboxylic acid hydrochloride can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function and blocking substrate access. This mechanism is crucial in antimicrobial and antiviral activities.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways and cellular responses.

- Pathway Modulation : The compound can affect various biochemical pathways, leading to alterations in cellular functions.

Antimicrobial Activity

A study highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be below 0.25 µg/mL for several strains, indicating strong antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.25 |

| Escherichia coli | 1–4 |

| Pseudomonas aeruginosa | 1–8 |

| Acinetobacter baumannii | 1–4 |

These results underscore the potential of this compound as a therapeutic agent against resistant bacterial strains .

Antiviral Properties

The compound has also been evaluated for its antiviral effects, particularly against Dengue virus (DENV). Research indicated that derivatives of this compound inhibited key kinases involved in viral replication, demonstrating a correlation between kinase inhibition and antiviral activity .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial efficacy of 2,6-dimethylmorpholine-3-carboxylic acid hydrochloride against multidrug-resistant (MDR) strains of Staphylococcus aureus. The study concluded that the compound significantly reduced bacterial viability compared to untreated controls.

Case Study 2: Antiviral Mechanism

A study focusing on DENV infection revealed that treatment with the compound led to decreased levels of phosphorylated AP2M1 in Huh7 cells. This finding suggests that the compound's mechanism involves modulation of the AP-2 complex, crucial for viral entry into host cells .

Q & A

Q. What are the recommended synthetic routes for 2,6-dimethylmorpholine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves constructing the morpholine ring via cyclization of a precursor amine with a carbonyl compound, followed by functionalization. Key steps include:

- Ring formation : Use of alkyl halides (e.g., methyl iodide) or epoxides to introduce substituents.

- Carboxylic acid introduction : Hydrolysis of ester intermediates under acidic or basic conditions.

- Hydrochloride salt formation : Reaction with HCl gas or concentrated hydrochloric acid in a polar solvent like ethanol.

Optimization strategies include adjusting reaction temperature (e.g., 50–80°C for cyclization), solvent polarity (e.g., THF or DMF for solubility), and catalyst selection (e.g., palladium for cross-coupling steps). Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. What analytical techniques are essential for characterizing 2,6-dimethylmorpholine-3-carboxylic acid hydrochloride?

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and stereochemistry. For example, methyl groups at positions 2 and 6 appear as doublets or singlets in NMR.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% typically required for pharmaceutical intermediates).

- Mass Spectrometry (MS) : ESI-MS for molecular weight confirmation (expected [M+H]+ ~ 206.2 g/mol).

- X-ray Diffraction (XRD) : For crystal structure validation, particularly if polymorphic forms are suspected .

Q. What safety precautions are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to HCl gas release.

- Storage : In airtight containers under inert atmosphere (N or Ar) to prevent hygroscopic degradation.

- Emergency protocols : Neutralize spills with sodium bicarbonate and rinse with copious water .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Discrepancies often arise from dynamic rotational barriers or solvent effects. Methodological approaches include:

- Variable-temperature NMR : To identify conformational changes affecting splitting patterns.

- Deuterated solvent screening : Compare spectra in DMSO-d vs. CDCl to isolate solvent-induced shifts.

- DFT calculations : Predict theoretical spectra using software like Gaussian and compare with experimental data .

Q. What strategies mitigate instability of 2,6-dimethylmorpholine-3-carboxylic acid hydrochloride under varying pH and temperature conditions?

- pH stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–10). Acidic conditions (pH < 3) generally stabilize the hydrochloride salt.

- Lyophilization : For long-term storage, lyophilize the compound to remove hydrolytic water.

- Excipient screening : Add stabilizers like mannitol or cyclodextrins in formulation studies .

Q. How can researchers validate the biological activity of derivatives synthesized from this compound?

- In vitro assays : Test binding affinity to target receptors (e.g., GPCRs) using radioligand displacement or fluorescence polarization.

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups, carboxylic acid) and correlate with potency .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 amine:carbonyl ratio) and use flow chemistry for precise control.

- Purification bottlenecks : Replace column chromatography with crystallization or centrifugal partitioning chromatography.

- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (e.g., ≤0.15% for unknown impurities) .

Methodological Notes

- Contradictions in evidence : Synthetic routes may vary between academic and industrial settings (e.g., catalyst selection). Cross-validate protocols using orthogonal techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。